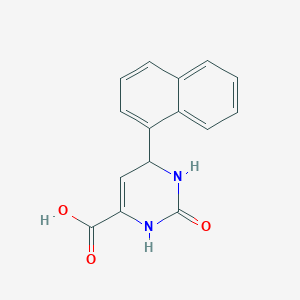

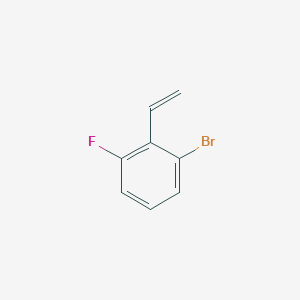

![molecular formula C9H8F2O2 B2471015 6-(Difluoromethyl)-2,3-dihydrobenzo[b][1,4]dioxine CAS No. 1379762-34-1](/img/structure/B2471015.png)

6-(Difluoromethyl)-2,3-dihydrobenzo[b][1,4]dioxine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dioxins are a group of chemically-related compounds that are persistent environmental pollutants (POPs). They are found throughout the world in the environment and they accumulate in the food chain, mainly in the fatty tissue of animals . More than 90 percent of human exposure is through food, mainly meat and dairy products, fish and shellfish .

Synthesis Analysis

Difluoromethylation processes have been advanced based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .Molecular Structure Analysis

The structure of dibenzo-1,4-dioxin consists of two benzene rings joined by two oxygen bridges. This makes the compound an aromatic diether .Chemical Reactions Analysis

Difluoromethylation of C (sp2)–H bond has been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics . Examples of electrophilic, nucleophilic, radical and cross-coupling methods have appeared to construct C (sp3)–CF2H bonds .Physical And Chemical Properties Analysis

Dioxins are virtually insoluble in water but have a relatively high solubility in lipids. Therefore, they tend to associate with organic matter such as plankton, plant leaves, and animal fat .Scientific Research Applications

- Concepts and Developments : Researchers have made significant advances in difluoromethylation processes, particularly based on X–CF₂H bond formation. Here, X can be C(sp), C(sp₂), C(sp₃), O, N, or S. The field benefits from various difluoromethylation reagents .

- Formation of X–CF₂H Bonds : Conventional methods involve reacting with ClCF₂H, but novel non-ozone-depleting difluorocarbene reagents have also enabled X–H insertion .

Late-Stage Difluoromethylation

Functionalization of Heterocycles

Mechanism of Action

Target of Action

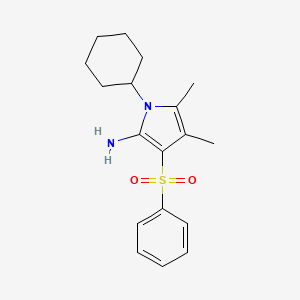

Similar compounds such as difluoromethylornithine (dfmo, eflornithine) are known to inhibit the enzyme ornithine decarboxylase (odc), which plays a crucial role in the biosynthesis of polyamines .

Mode of Action

Compounds with similar structures, such as dfmo, act as irreversible inhibitors of their target enzymes . They bind to the active site of the enzyme and prevent it from catalyzing its normal reactions.

Biochemical Pathways

Inhibitors of odc like dfmo affect the polyamine biosynthetic pathway . Polyamines are involved in the differentiation and proliferation of mammalian cells and are important for neoplastic transformation .

Pharmacokinetics

Fluorine substitution in similar compounds has been reported to augment the potency, selectivity, metabolic stability, and pharmacokinetics of drugs .

Result of Action

Compounds that inhibit odc, like dfmo, can lead to a decrease in polyamine levels, affecting cell differentiation and proliferation .

Safety and Hazards

Future Directions

properties

IUPAC Name |

6-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c10-9(11)6-1-2-7-8(5-6)13-4-3-12-7/h1-2,5,9H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHIZQQPTRCHBCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Difluoromethyl)-2,3-dihydrobenzo[b][1,4]dioxine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(Benzenesulfonyl)piperidin-1-yl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2470932.png)

![N-[(Oxolan-2-yl)methylidene]hydroxylamine](/img/structure/B2470933.png)

![2-{[3-(1,1,2,2-Tetrafluoroethoxy)anilino]carbonyl}cyclopropanecarboxylic acid](/img/structure/B2470940.png)

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2470943.png)

![2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-1H-imidazo[2,1-f]purin-3(2H,4H,6H)-yl)acetic acid](/img/structure/B2470944.png)

![1-butyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2470949.png)

![Methyl 2-[2-(3-phenylpropanoylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2470950.png)

![3-{5,7-Dimethyl-2-sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propanoic acid](/img/structure/B2470952.png)